Pyridazino[1,6-a]benzimidazol-2(1H)-one
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Overview
Description
Pyridazino[1,6-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[1,6-a]benzimidazol-2(1H)-one typically involves the reaction of quaternary 1-aminobenzimidazolium salts with β-dicarbonyl compounds. For instance, the reaction of excess acetylacetone with quaternary 1-aminobenzimidazolium salts in aqueous potassium carbonate solution yields Pyridazino[1,6-a]benzimidazolium cations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Pyridazino[1,6-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Pyridazino[1,6-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridazino[1,6-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or altering the function of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: This compound is structurally similar and also features a fused ring system combining pyridine and benzimidazole moieties.
1-(1-alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols: These compounds have similar benzimidazole structures and are studied for their biological activities.
Uniqueness
Pyridazino[1,6-a]benzimidazol-2(1H)-one is unique due to its specific fused ring system, which provides distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
Properties
CAS No. |
28992-49-6 |
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Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1H-pyridazino[1,6-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-6-5-9-11-7-3-1-2-4-8(7)13(9)12-10/h1-6H,(H,12,14) |
InChI Key |
OWMAHCJLPOYEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=O)C=C3 |
Origin of Product |
United States |
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